1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine
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Overview
Description
1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine is a heterocyclic compound that features both thiazole and imidazole rings. These rings are known for their significant roles in medicinal chemistry due to their biological activities and ability to interact with various biological targets .
Preparation Methods
The synthesis of 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine typically involves the reaction of 2-methyl-1,3-thiazole-5-carbaldehyde with 2-aminomethylimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or imidazole rings, often using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and imidazole rings can form hydrogen bonds and other interactions with these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine can be compared with other similar compounds, such as:
2-Methyl-1,3-thiazole-5-carbaldehyde: This compound is a precursor in the synthesis of this compound and shares the thiazole ring structure.
2-Aminomethylimidazole: Another precursor, this compound contains the imidazole ring and is used in the synthesis of the target compound.
Thiazole and Imidazole Derivatives: Various derivatives of thiazole and imidazole rings are studied for their biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C8H10N4S |
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Molecular Weight |
194.26 g/mol |
IUPAC Name |
1-[(2-methyl-1,3-thiazol-5-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C8H10N4S/c1-6-11-4-7(13-6)5-12-3-2-10-8(12)9/h2-4H,5H2,1H3,(H2,9,10) |
InChI Key |
SDMCYKDLFXFXPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)CN2C=CN=C2N |
Origin of Product |
United States |
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